Selectivity Index Advantage of 2-Fluorophenyl-Derived Piperidyl Amide over Standard Drug Ribavirin in Anti-Influenza A Assays
The piperidyl amide 1g, directly synthesized from ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (3g), demonstrated a selectivity index (SI = CC50/EC50) of 12.27 against influenza A (A/PR/8/34 H1N1) in MDCK cells, representing a 1.93-fold improvement over the standard drug ribavirin (SI = 6.37) in the same assay system [1]. This quantitative advantage in therapeutic window is attributable to the specific 2-fluorophenyl substitution on the isoxazole scaffold, as the SI varies substantially among analogs with different 3-aryl groups.
| Evidence Dimension | Selectivity index (SI = CC50/EC50) against influenza A virus in MDCK cells |
|---|---|
| Target Compound Data | SI = 12.27 (compound 1g, derived from target compound 3g; CC50 = 16.64 ± 0.05 µM, EC50 = 1.356 ± 0.008 µM) |
| Comparator Or Baseline | Ribavirin: SI = 6.37 (CC50 = 63.01 ± 0.05 µM, EC50 = 9.891 ± 0.06 µM) |
| Quantified Difference | SI of 1g is 1.93-fold higher than ribavirin (12.27 vs 6.37) |
| Conditions | MDCK cell-based assay; influenza A strain A/PR/8/34 H1N1; CC50 determined by cell viability reduction, EC50 by viral replication reduction; all data from three independent assays [1] |
Why This Matters
A higher selectivity index indicates a wider therapeutic window, which is a critical parameter for prioritizing lead compounds in antiviral drug development and for selecting the appropriate 3-aryl isoxazole-4-carboxylate building block at the procurement stage.
- [1] Pei, S.; Xia, S.; Yang, F.; Chen, J.; Wang, M.; Sun, W.; Li, Z.; Yuan, K.; Chen, J. Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances, 2020, 10, 4446-4454. DOI: 10.1039/C9RA10828A. View Source
